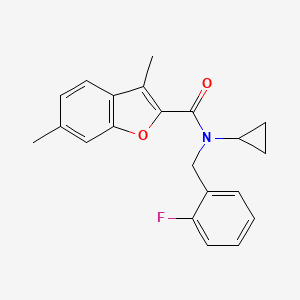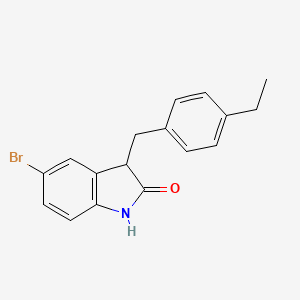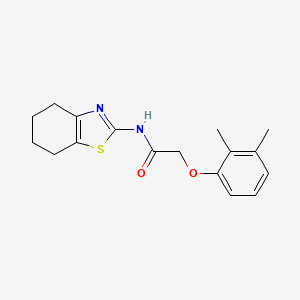
N-cyclopropyl-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorobenzyl moiety, and a benzofuran core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate alkyne or alkene.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Cyclopropylation: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-cyclopropyl-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzyl or benzofuran moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
科学的研究の応用
N-cyclopropyl-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.
作用機序
The mechanism of action of N-cyclopropyl-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors, such as G-protein coupled receptors or ion channels, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction Modulation: It may influence signal transduction pathways, leading to changes in gene expression and cellular responses.
類似化合物との比較
N-cyclopropyl-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide can be compared with similar compounds to highlight its uniqueness:
2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide: This compound shares the cyclopropyl and fluorobenzyl groups but differs in the core structure, which affects its chemical properties and applications.
N-cyclopropyl-N-(2-fluorobenzyl)-2,2-diphenylacetamide:
N-cyclopropyl-N-(2-fluorobenzyl)-2-[4-(5-fluoro-2-methoxybenzyl)-1-piperazinyl]acetamide: This compound features additional functional groups, providing distinct biological activities and research applications.
特性
分子式 |
C21H20FNO2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H20FNO2/c1-13-7-10-17-14(2)20(25-19(17)11-13)21(24)23(16-8-9-16)12-15-5-3-4-6-18(15)22/h3-7,10-11,16H,8-9,12H2,1-2H3 |
InChIキー |
OIQASXBCSXAUSO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CC=C3F)C4CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B11344771.png)
![3-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11344779.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11344786.png)
![(4-Benzylpiperazin-1-yl)[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11344787.png)
![5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11344799.png)
![N-methyl-N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11344802.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide](/img/structure/B11344804.png)
![6-(Furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11344814.png)


![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11344827.png)
![{1-[(3-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11344837.png)
![5-(3,4-dimethylphenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11344838.png)
